molecular formula C20H23Cl2N3O3 B10831396 Adamts-5-IN-3

Adamts-5-IN-3

Cat. No.: B10831396
M. Wt: 424.3 g/mol
InChI Key: LBFZDWQGADLLKS-YBTHPKLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADAMTS-5-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

ADAMTS-5-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs of this compound .

Mechanism of Action

ADAMTS-5-IN-3 exerts its effects by inhibiting the enzymatic activity of ADAMTS-5 and ADAMTS-4. These enzymes are involved in the cleavage of large proteoglycans such as aggrecan, leading to the degradation of cartilage. By inhibiting these enzymes, this compound helps to maintain cartilage integrity and prevent its degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ADAMTS-5-IN-3 is unique due to its high potency and selectivity for both ADAMTS-5 and ADAMTS-4. This makes it a valuable tool for research and potential therapeutic applications in diseases involving cartilage degradation .

Properties

Molecular Formula

C20H23Cl2N3O3

Molecular Weight

424.3 g/mol

IUPAC Name

(5S)-5-cyclopropyl-5-[3-[(5R)-7,8-dichloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-yl]-3-oxopropyl]imidazolidine-2,4-dione

InChI

InChI=1S/C20H23Cl2N3O3/c1-11-10-25(7-5-12-8-15(21)16(22)9-14(11)12)17(26)4-6-20(13-2-3-13)18(27)23-19(28)24-20/h8-9,11,13H,2-7,10H2,1H3,(H2,23,24,27,28)/t11-,20-/m0/s1

InChI Key

LBFZDWQGADLLKS-YBTHPKLGSA-N

Isomeric SMILES

C[C@H]1CN(CCC2=CC(=C(C=C12)Cl)Cl)C(=O)CC[C@@]3(C(=O)NC(=O)N3)C4CC4

Canonical SMILES

CC1CN(CCC2=CC(=C(C=C12)Cl)Cl)C(=O)CCC3(C(=O)NC(=O)N3)C4CC4

Origin of Product

United States

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